Product packaging for (R)-(+)-Limonene(Cat. No.:CAS No. 5989-27-5)

(R)-(+)-Limonene

Cat. No.: B1670807
CAS No.: 5989-27-5
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-JTQLQIEISA-N
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Description

Chirality and Stereoisomeric Significance of (R)-(+)-Limonene

Chirality is a fundamental property in chemistry describing a molecule that is non-superimposable on its mirror image, akin to left and right hands. pearson.com These non-superimposable mirror images are termed enantiomers. pearson.comscienceinschool.org this compound is a chiral cyclic monoterpene with the molecular formula C₁₀H₁₆. scienceinschool.org It possesses a chiral center, a carbon atom bonded to four different substituents, which gives rise to its stereoisomerism. pearson.comscienceinschool.org The two enantiomers of limonene (B3431351) are this compound and (S)-(-)-Limonene. scienceinschool.orgchiralpedia.com These stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. pearson.comscienceinschool.org

The designation (R) and (S) refers to the absolute configuration around the chiral center, determined by the Cahn-Ingold-Prelog priority rules, while (+) and (-) indicate the direction in which the enantiomer rotates plane-polarized light (dextrorotatory for (+) and levorotatory for (-)). libretexts.org this compound is dextrorotatory. scienceinschool.orgatamanchemicals.com The stereoisomeric significance of this compound is particularly evident in its biological interactions, such as its distinct odor compared to its (S)-(-)-enantiomer, which is perceived differently by olfactory receptors due to the specific three-dimensional interaction between the molecule and the receptor site. chiralpedia.comlibretexts.orgscentjourner.com

Prevalence and Sources in Natural Products and Biosystems

This compound is widely prevalent in nature, being a major constituent of the essential oils found in the peel of citrus fruits. scienceinschool.orgatamanchemicals.commdpi.com It is the dominant enantiomer in oranges, often comprising about 90-98% of the oil content. mdpi.commdpi.comacs.org While lemons also contain limonene, the proportion of (S)-(-)-limonene is higher compared to oranges, although this compound is still present. mdpi.comacs.org Other natural sources rich in this compound include mandarins and bitter oranges. mdpi.com

The biosynthesis of limonene in nature occurs from geranyl pyrophosphate. atamanchemicals.com Biological sources typically produce one specific enantiomer. atamanchemicals.com The principal industrial source of limonene is citrus fruit processing, where this compound is obtained as a byproduct, primarily from orange peels, through methods like centrifugal separation or steam distillation. scienceinschool.orgatamanchemicals.commdpi.com

Table 1: Approximate Percentage Occurrence of Limonene in Selected Citrus Essential Oils

SourcePredominant EnantiomerApproximate Limonene Content (%)
Orange (Citrus sinensis)(R)-(+)90-98 mdpi.commdpi.comacs.org
Lemon (Citrus limon)(R)-(+) and (S)-(-)68-70 mdpi.comacs.org
Mandarin (Citrus reticulata)(R)-(+)51-69 mdpi.com
Bitter Orange (Citrus aurantium)(R)-(+)67-90 mdpi.com

Historical Context of this compound Research

The investigation into limonene has a notable historical context in chemistry. Early research in the late 19th century by scientists such as Wallach contributed to the understanding of terpenes and their properties. In 1884, Wallach and Brass distinguished components of essential oils, including limonene, based on properties such as boiling point and the formation of derivatives like nitroso and tetrabromide compounds. rsc.org Early studies also noted the characteristic lemon odor associated with limonene. rsc.org The recognition of limonene as a cyclic monoterpene and the later understanding of its stereoisomeric forms and their differing olfactory properties emerged over time with advancements in analytical techniques and stereochemistry. scienceinschool.orgchiralpedia.comrsc.org The historical association of this compound with the orange scent and (S)-(-)-limonene with the lemon scent, while widely cited, has been a subject of discussion and refinement in more recent academic literature, highlighting the evolution of scientific understanding. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1670807 (R)-(+)-Limonene CAS No. 5989-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1
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InChI Key

XMGQYMWWDOXHJM-JTQLQIEISA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)C
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID1020778
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Molecular Weight

136.23 g/mol
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Physical Description

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma
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Boiling Point

348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C
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Flash Point

119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c.
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol)
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Density

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19
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Color/Form

Oil, Colorless liquid or oil

CAS No.

5989-27-5, 65996-98-7
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Melting Point

-142.4 °F (NTP, 1992), -74 °C, -90 °C
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Record name (D)-LIMONENE
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Biosynthesis and Biotransformation Pathways of R + Limonene

Enzymatic Mechanisms in Terpene Biosynthesis

Terpene biosynthesis is catalyzed by a range of enzymes, notably terpene synthases and cytochrome P450 monooxygenases, which contribute to the structural diversity of these compounds. mdpi.comfrontiersin.org

The MVA pathway is a metabolic route for the biosynthesis of IPP and DMAPP. kegg.jpresearchgate.net In plants, the MVA pathway is typically localized in the cytosol and is generally considered to synthesize precursors for sesquiterpenes (C15) and triterpenes (C30). kegg.jprsc.orgresearchgate.net This pathway starts with the condensation of two molecules of acetyl-CoA. researchgate.net The MVA pathway requires ATP and NADPH to produce IPP. pnas.org While traditionally associated with sesquiterpenes and triterpenes, some studies indicate the MVA pathway can contribute to monoterpene production in certain plant tissues. biorxiv.org

The MEP pathway, also known as the non-mevalonate pathway, is the alternative route for synthesizing IPP and DMAPP. kegg.jppnas.orgrsc.org In plants, the MEP pathway is localized in the plastids and is primarily responsible for the formation of precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). kegg.jppnas.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), catalyzed by DXP synthase (DXPS). pnas.org DXP is then converted to methylerythritol phosphate (B84403) by DXP reductoisomerase (DXR), which is considered a committed step in the pathway. pnas.org The MEP pathway is present in most bacteria, cyanobacteria, green microalgae, and plant plastids. rsc.orgfrontiersin.org

Limonene (B3431351) synthase (LS) is a key enzyme in the biosynthesis of limonene. nih.govwikipedia.org Specifically, (R)-(+)-limonene synthase (EC 4.2.3.20) catalyzes the cyclization of geranyl diphosphate (B83284) (GPP) to produce this compound and diphosphate. nih.govwikipedia.orgnih.govgenome.jp GPP is a ten-carbon precursor formed from the condensation of IPP and DMAPP, primarily occurring in plastids. mdpi.comnih.gov The cyclization reaction involves the stereoselective binding of GPP to the enzyme, followed by the dissociation of the diphosphate group and the formation of a carbocation intermediate. nih.govwikipedia.org The final step involves the loss of a proton from the cation to form the alkene structure of limonene. wikipedia.org this compound synthase has been identified and characterized in various plants, including Citrus sinensis (orange) and Carum carvi (caraway). nih.govgenome.jp The enzyme from Carum carvi requires a divalent metal ion, preferably Mn2+, for catalysis. genome.jp

Methylerythritol Phosphate (MEP) Pathway

Microbial Biotransformation of this compound to Value-Added Derivatives

Microbial biotransformation offers an environmentally friendly and highly selective approach to convert this compound into various oxygenated monoterpenes with higher market value. scielo.org.coscielo.org.comdpi.comjrasb.comoup.com

Several microorganisms have demonstrated the ability to biotransform this compound into valuable derivatives such as α-terpineol, carveol, and carvone. scielo.org.coscielo.org.comdpi.comoup.comscispace.comnih.gov

Cladosporium sp.: Strains of Cladosporium have been reported to convert limonene into α-terpineol. scielo.org.coscielo.org.comdpi.comcore.ac.ukredalyc.org Early studies showed Cladosporium sp. achieving α-terpineol production of around 1.0 g/L. core.ac.ukredalyc.org

Pseudomonas gladioli: This bacterium is known for its ability to bioconvert this compound, primarily to α-terpineol. scielo.org.coscielo.org.comdpi.comcore.ac.ukredalyc.org Pseudomonas gladioli has been shown to produce up to 1.0 g/L of α-terpineol, and the enzyme responsible, α-terpineol dehydratase, has been isolated and characterized. redalyc.org

Aspergillus niger: Various strains of Aspergillus niger have been used for the biotransformation of limonene into compounds like α-terpineol. scielo.org.coscielo.org.co

Other microorganisms reported to biotransform limonene include Penicillium digitatum, Fusarium oxysporum, Pleurotus sapidus, Escherichia coli, Sphingobium spp., Penicillium sp., Pseudomonas Rhodesia, and Pseudomonas fluorescens. scielo.org.coscielo.org.comdpi.comnih.govcore.ac.uk Penicillium digitatum DSM 62840 has been evaluated for producing (R)-(+)-α-terpineol from this compound, with studies investigating the effects of culture medium, pH, growth phase, and substrate concentration on the process. scielo.org.coscielo.org.coresearchgate.net High specificity and concentrations of (R)-(+)-α-terpineol (up to 1864 mg/L) have been achieved under optimized conditions using Penicillium digitatum. scielo.org.coresearchgate.net Pseudomonas fluorescens has shown the capability to synthesize α-terpineol at high concentrations (11 g/L). mdpi.com

The specific products and yields of biotransformation can vary depending on the microorganism strain and reaction conditions. scielo.org.coscielo.org.co For instance, in one study using Penicillium digitatum, trans-carveol was detected as a biotransformation product in certain media. scielo.org.coscielo.org.co The substrate induction of hydroxylation systems, potentially involving cytochrome P-450-dependent mono-oxygenases, has been reported in several fungal strains for limonene bioconversion. scielo.org.coscielo.org.co

Genetic engineering and metabolic engineering strategies are employed to enhance the microbial production of limonene and its derivatives. frontiersin.orgnih.govresearchgate.netbohrium.comnih.gov This involves manipulating the biosynthetic pathways within host microorganisms to increase the flux towards the desired product. pnas.orgfrontiersin.orgnih.govresearchgate.netnih.govbohrium.comd-nb.info

Strategies include overexpressing key enzymes in the MVA or MEP pathways to increase the supply of the precursor molecules IPP and DMAPP. pnas.orgfrontiersin.orgnih.govbohrium.comd-nb.info For example, overexpressing the gene encoding Hydroxymethylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, has been shown to improve limonene synthesis in Yarrowia lipolytica. bohrium.com Similarly, enhancing the metabolic flux of the MEP pathway through overexpression of enzymes like DXS or HDR has been explored to increase terpenoid production in plants. d-nb.info

Engineering the terpene synthase enzyme itself is another critical approach. pnas.orgnih.gov Studies have focused on optimizing enzymes like Citrus sinensis limonene synthase (CsLS) through techniques such as site-saturation mutagenesis to improve its enzymatic activity and enantioselectivity, leading to enhanced (+)-limonene yield. nih.govfigshare.com Combining optimized enzyme variants with strategies to enhance precursor availability can lead to significant increases in limonene titers. nih.gov For instance, a mutant of truncated CsLS (tCsLS-Q8K) combined with a mutation in ispA (S80F) to enhance monoterpene precursor availability resulted in a (+)-limonene titer of 4.9 g/L in Escherichia coli, representing a high production level. nih.govnih.gov

Metabolic engineering efforts in Saccharomyces cerevisiae have also focused on enhancing the MVA pathway by overexpressing key genes like tHMGR1, ERG12, and IDI1 to improve d-limonene production. bohrium.com Co-expression of these genes has shown a synergistic effect, leading to increased d-limonene accumulation. bohrium.com

Genetic engineering allows for the introduction of heterologous genes, such as plant-derived terpene synthases, into microbial hosts like cyanobacteria or yeast to enable the production of specific terpenoids that are not naturally synthesized by these organisms. nih.govbohrium.com

Data from a study on the biotransformation of this compound by Penicillium digitatum DSM 62840 highlights the impact of culture conditions on (R)-(+)-α-terpineol production. scielo.org.coresearchgate.net

Culture MediumpHLimonene Concentration (mM)Growth Phase(R)-(+)-α-Terpineol Production (mg/L)
MYB3.514.7Early Exponential1864
YMPG---trans-carveol detected

Note: Data extracted from search result snippets scielo.org.coresearchgate.net. Specific conditions for YMPG medium were not fully detailed in the snippet regarding α-terpineol production levels.

Another study on optimizing α-terpineol production by Fusarium oxysporum 152b from this compound reported a concentration of 2.4 g/L under specific optimized conditions. oup.com

MicroorganismSubstrateCulture MediumSubstrate ConcentrationCultivation Time(R)-(+)-α-Terpineol Production
Fusarium oxysporum 152bThis compoundPure distilled water0.5% (v/m)72 h2.4 g/L

Note: Data extracted from search result snippet oup.com.

Research on enhancing limonene production in Synechococcus elongatus through metabolic engineering demonstrated that enhancing the downstream limonene synthase expression significantly increased productivity. pnas.org

Engineered StrainGenetic ModificationLimonene Productivity (µg/L/OD/d)
S. elongatus L111Truncated CsLS integrated8.5
S. elongatus L114/dxsEnhanced downstream LS expression + dxs modification76.3

Note: Data extracted from search result snippet pnas.org.

Advanced Analytical Methodologies for R + Limonene

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are widely employed for the analysis of (R)-(+)-Limonene, enabling the separation of its enantiomers and the assessment of its purity.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas Chromatography (GC) is a widely used technique for analyzing volatile compounds like limonene (B3431351). dergipark.org.tr Coupling GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is common for limonene analysis. dergipark.org.tr GC-MS methods have been developed and validated for determining limonene concentration in various samples, including liquid samples from anaerobic reactors. scielo.br Multidimensional gas chromatography (MDGC) with FID and MS in selected ion monitoring (SIM) mode has been used to determine the enantiomeric excess of limonene and its epoxides in samples like lemon peel. oup.com Chiral columns, such as Cyclosil-B, are utilized in GC-MS for the simultaneous determination of R-(+)-limonene and S-(-)-limonene in citrus oils. dergipark.org.tr

Research findings indicate that GC coupled with FID or MS is a preferred technique for analyzing volatile compounds in essential oils. srce.hr A GC-MS method for the quantitative analysis of limonene from genetically engineered Saccharomyces cerevisiae has been reported. srce.hr Furthermore, comprehensive two-dimensional gas chromatography (GC×GC) coupled to quadrupole-accurate mass time-of-flight mass spectrometry (QTOFMS) has been evaluated for its capability to report the chiral composition of monoterpenes, including limonene, in samples like cardamom oil. nih.gov While direct enantiomeric-GC analysis can resolve limonene enantiomers, the (+)-(R)-limonene enantiomer in complex matrices like cardamom oil can overlap with other components, necessitating advanced techniques like GC×GC for better resolution from the background matrix. nih.gov

High-Performance Liquid Chromatography (HPLC), including RP-HPLC and UHPLC

High-Performance Liquid Chromatography (HPLC) is another technique used for the analysis of limonene in citrus oils. dergipark.org.tr Reverse-phase HPLC (RP-HPLC) methods with simple conditions have been developed for limonene analysis, often utilizing a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com

Ultra-High Performance Liquid Chromatography (UHPLC) methods, which utilize smaller particles for faster analysis, are also applicable for limonene determination. sielc.com An RP isocratic elution C18 UHPLC method using a superficially porous stationary phase and photodiode array (PDA) detector has been developed for determining the limonene content of sweet orange oil. researchgate.net This method is characterized by its speed, linearity, precision, accuracy, and specificity. researchgate.net HPLC methods have also been validated for the quantification of limonene in nanoemulsions containing citrus essential oils. ufn.edu.br Studies analyzing R-limonene separation in RP-HPLC have employed techniques like moment analysis and the Van Deemter equation to investigate factors affecting chromatographic efficiency, such as intra-particle diffusion and external mass transfer. bbe.or.kr

Spectroscopic Characterization in Research Settings

Spectroscopic techniques provide valuable information about the structure and properties of this compound in research settings. Vibrational spectroscopy methods, such as Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectroscopies, combined with quantum chemical calculations, have been used for conformational studies of this compound in the liquid phase. researchgate.net These studies can reveal the presence of different conformers. researchgate.net Characteristic bands in FTIR and Raman spectra can be recognized for limonene, corresponding to the presence of alkene groups. researchgate.net FTIR spectroscopy has been used to identify bioactive components, including limonene, in essential oils from citrus peels. scielo.brresearchgate.net The spectroscopic results obtained for synthesized copolymers involving limonene have been found to be compatible with literature data for similar polymers. dergipark.org.tr

Advanced Methods for Oxidation Product Analysis (e.g., Hydroperoxides)

This compound can undergo autoxidation upon exposure to air, forming oxidation products, including hydroperoxides. researchgate.netresearchgate.net These oxidation products are of analytical interest due to their potential to cause contact allergy. researchgate.netresearchgate.netupf.edu

This compound, a prominent monoterpene found abundantly in the essential oils of citrus fruits, has garnered significant scientific interest due to its diverse pharmacological properties. mdpi.comnih.govnih.gov Research indicates its potential therapeutic roles, particularly in the context of neuroprotection, anti-inflammation, and antioxidant modulation. mdpi.comnih.govnih.gov This article focuses exclusively on the documented pharmacological activities and underlying molecular mechanisms of this compound, adhering strictly to the provided outline.

Pharmacological Activities and Molecular Mechanisms of R + Limonene

Antioxidant Activity and Oxidative Stress Modulation

Regulation of Oxidative Stress Markers (e.g., MDA, NO, GSH, GPx, CAT, SOD)

(R)-(+)-Limonene has been shown to modulate the levels of various oxidative stress markers. nih.govdovepress.com Research indicates that it can reduce the levels of malondialdehyde (MDA) and nitric oxide (NO), which are indicators of oxidative stress. nih.govdovepress.com Concurrently, it can elevate the levels and activity of endogenous antioxidant enzymes such as glutathione (B108866) (GSH), glutathione peroxidase (GPx), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.govdovepress.commdpi.com

Data from studies in diabetic rats demonstrated the impact of limonene (B3431351) treatment on these markers:

MarkerDiabetic Control GroupLimonene-Treated GroupSignificance
Renal MDA (nmol/g tissue)ElevatedReducedSignificant
Renal NOElevatedReducedSignificant
Renal GSHReducedIncreasedSignificant
Renal GPx activityReducedIncreasedSignificant
Renal CAT activityReducedIncreasedSignificant
Renal SOD activityReducedIncreasedSignificant

These findings suggest that this compound helps restore the balance of the antioxidant defense system under conditions of oxidative stress. dovepress.com

Nrf2 Activation

Activation of the nuclear factor E2-related factor 2 (Nrf2) pathway is a key mechanism by which cells upregulate their antioxidant defenses. nchu.edu.twnih.gov Studies suggest that this compound can activate the Nrf2-dependent antioxidant defense system. nchu.edu.twnih.govresearchgate.net This activation can lead to the increased expression of antioxidant enzymes, contributing to the protective effects of limonene against oxidative damage. nchu.edu.twresearchgate.net Research in human skin keratinocytes demonstrated that limonene treatment significantly increased nuclear accumulation of Nrf2. nchu.edu.tw This effect was observed to be mediated, in part, through the activation of the JNK/SAPK and PI3K/AKT pathways. nchu.edu.tw While some studies show a slight accumulation of Nrf2 with limonene, others indicate a more pronounced effect at higher concentrations. nih.govoup.com

Anticancer and Chemopreventive Potential

This compound has been extensively investigated for its potential anticancer and chemopreventive properties in various cancer models. frontiersin.orgnih.goveurekaselect.commdpi.comresearchgate.net Its mechanisms of action in this context are multifaceted and involve the modulation of several key cellular processes, including the induction of apoptosis, cell cycle arrest, and the modulation of polyamine metabolism. frontiersin.orgnih.goveurekaselect.com

Induction of Apoptosis (e.g., Bax/Bcl-2 Ratio, Caspase Activation, Cytochrome c Release)

A significant mechanism underlying the anticancer effects of this compound is its ability to induce apoptosis, or programmed cell death, in cancer cells. frontiersin.orgnih.goveurekaselect.comresearchgate.netresearchgate.netresearchgate.netspandidos-publications.comnih.gov This process involves a cascade of molecular events. This compound has been shown to modulate the expression of proteins from the Bcl-2 family, which are critical regulators of the mitochondrial apoptotic pathway. nih.govresearchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.com Specifically, it can upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio that favors apoptosis. nih.govresearchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.com

The increased Bax/Bcl-2 ratio contributes to the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.netspandidos-publications.comnih.govspandidos-publications.com Cytosolic cytochrome c then interacts with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. spandidos-publications.comspandidos-publications.com Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which are responsible for the dismantling of the cell. nih.govresearchgate.netspandidos-publications.comnih.govspandidos-publications.com Studies have demonstrated dose-dependent activation of caspase-3 and caspase-9, as well as PARP cleavage, following treatment with this compound in various cancer cell lines. nih.govspandidos-publications.com

Research findings illustrating the impact on apoptotic markers are summarized below:

MarkerEffect of this compound TreatmentObserved In
Bax expressionIncreasedLS174T colon cancer cells, Human leukemia cells researchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.com
Bcl-2 expressionDecreasedLS174T colon cancer cells, Human leukemia cells researchgate.netresearchgate.netspandidos-publications.comnih.govspandidos-publications.com
Bax/Bcl-2 ratioIncreasedLS174T colon cancer cells spandidos-publications.comspandidos-publications.com
Cytochrome c releaseIncreased in cytosolLS174T colon cancer cells, Human leukemia cells researchgate.netspandidos-publications.comnih.govspandidos-publications.com
Caspase-3 activationIncreasedLung cancer cells, LS174T colon cancer cells, Human leukemia cells nih.govresearchgate.netnih.govspandidos-publications.com
Caspase-9 activationIncreasedLS174T colon cancer cells, Human leukemia cells researchgate.netnih.govspandidos-publications.com
PARP cleavageIncreasedLS174T colon cancer cells nih.govspandidos-publications.com

These data collectively indicate that this compound induces apoptosis primarily through the mitochondrial-mediated intrinsic death pathway. researchgate.netspandidos-publications.comnih.govspandidos-publications.com

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can also inhibit cancer cell proliferation by inducing cell cycle arrest. frontiersin.orgnih.govresearchgate.net The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. This compound has been shown to arrest the cell cycle at specific phases, preventing cancer cells from dividing and multiplying. nih.govresearchgate.netmdpi.com

Studies have reported cell cycle arrest at the G0/G1 phase and the G2/M phase depending on the cancer cell type and experimental conditions. nih.govresearchgate.netmdpi.comnih.govcore.ac.uk For instance, research in breast cancer cells demonstrated that this compound induced G2/M phase arrest by downregulating the expression of key cell cycle regulatory proteins, including Cyclin B1 and CDK1. nih.govresearchgate.net In oral cancer cells, this compound nanoemulsions induced cell cycle arrest at the G0/G1 phase and downregulated Cyclin D1, CDK2, CDK4, and CDK6. mdpi.com

Data on cell cycle effects include:

Cell LineObserved Effect on Cell CycleKey Molecular Targets Involved
H322 and H838 lung cancer cellsCell cycle arrestp21 nih.gov
MCF7 breast cancer cellsG2/M phase arrestCyclin B1, CDK1, c-Myc nih.govresearchgate.net
Oral cancer cellsG0/G1 phase arrestCyclin D1, CDK2, CDK4, CDK6 mdpi.com
COLO-320 and HCT-116 colon cancer cellsG1 phase arrestNot specified in detail core.ac.uk

These findings highlight the ability of this compound to interfere with the progression of the cell cycle in cancer cells. nih.govresearchgate.netmdpi.comnih.govcore.ac.ukresearchgate.net

Impact on Drug-Metabolizing Enzymes (e.g., Cytochrome P450 subtypes)

This compound, often referred to as D-limonene, undergoes metabolic transformation primarily in the liver through the action of cytochrome P450 (CYP) enzymes. Key enzymes involved in the metabolism of limonene include CYP2C9 and CYP2C19 cenmed.comfishersci.ca. These enzymes facilitate the conversion of limonene into various metabolites, such as trans-carveol, perillyl alcohol, and perillic acid cenmed.comfishersci.ca.

Studies indicate that beyond being a substrate for these enzymes, limonene may also influence the activity of other CYP subtypes. For instance, it has been reported that limonene can inhibit the activity of CYP3A thegoodscentscompany.com. This modulation of drug-metabolizing enzymes by limonene could potentially affect the pharmacokinetics and efficacy of co-administered drugs that are substrates for these CYP isoforms.

Immunomodulatory Effects

This compound has demonstrated notable immunomodulatory activities guidetopharmacology.orgfishersci.bethegoodscentscompany.comeasychem.org. These effects involve the modulation of various components of the immune system, including T lymphocytes and antibody production.

Modulation of T Lymphocyte Activity

Research highlights the ability of D-limonene to modulate the activity and viability of T lymphocytes guidetopharmacology.orgthegoodscentscompany.combionorte.org.brnih.gov. Studies have shown that D-limonene can inhibit the production of cytokines, such as interferon-gamma (IFNγ), interleukins, and TNFα, by CD4+ and CD8+ T cells guidetopharmacology.orgthegoodscentscompany.combionorte.org.br. Furthermore, high concentrations of D-limonene and its metabolites, such as limonene-1,2-diol and perillic acid, have been observed to induce T lymphocyte cell death guidetopharmacology.orgthegoodscentscompany.comnih.gov. These compounds also modulate the expression of activation markers, including CD25, CD69, and CD40L, by activated T lymphocytes bionorte.org.brnih.gov.

Antibody Production

The impact of D-limonene on antibody production has been investigated in animal studies. Some reports suggest that D-limonene can elevate total antibody production and increase bone marrow cellularity in animals guidetopharmacology.orgeasychem.org. However, the effect on the proliferation of lymphocytes and the antibody response can be dependent on the time of administration and the dose used guidetopharmacology.orgeasychem.org. In vivo studies have also indicated that administration of limonene can suppress antibody production mediated by CD4+ and CD8+ T cells bionorte.org.br.

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

This compound possesses broad-spectrum antimicrobial properties, exhibiting activity against various bacteria, fungi, and viruses guidetopharmacology.orgmdpi.combiorxiv.orgsigmaaldrich.comsigmaaldrich.com.

Mechanism of Action against Bacterial Species (e.g., Listeria monocytogenes, Staphylococcus aureus, Pseudomonas aeruginosa)

The antibacterial mechanism of action of this compound primarily involves the disruption of the bacterial cytoplasmic membrane wikipedia.org. This disruption leads to increased membrane permeability, leakage of essential cellular components like ions and proteins, and inhibition of respiratory enzymes wikipedia.org.

Specific studies on Listeria monocytogenes have detailed the effects of D-limonene, showing alterations in cell morphology and membrane permeability guidetopharmacology.orgeasychem.org. Furthermore, it impacts intracellular components, causing changes in the expression of proteins, acetic acid, nucleic acid, ATP levels, and proteins within the respiratory chain complex guidetopharmacology.orgeasychem.org.

Against Staphylococcus aureus, limonene has been shown to damage cell membranes, enhance membrane permeability, and reduce metabolic activity related to the respiratory system thegoodscentscompany.comtci-chemical-trading.com. Limonene effectively inhibits the growth of S. aureus and can exhibit synergistic effects when combined with certain antibiotics biorxiv.orgtci-chemical-trading.com.

This compound has also demonstrated activity against Pseudomonas aeruginosa sigmaaldrich.com. While detailed mechanisms specifically for limonene against P. aeruginosa were not extensively described in the provided information, the general mechanism of membrane disruption observed with other bacteria is likely to contribute to its effect.

Antiviral Activity (e.g., Herpes Simplex, SARS-CoV-2)

Research indicates that this compound possesses antiviral properties, with studies exploring its effects against viruses such as Herpes Simplex Virus type 1 (HSV-1) and, more recently, SARS-CoV-2. nih.gov

Studies have shown that limonene can diminish the infectivity of HSV-1 by inhibiting its replication in the early phases of infection in a dose-dependent manner. nih.gov Its antiviral activity against HSV-1 has been reported to be comparable to that of acyclovir (B1169) in some studies. nih.gov

Regarding SARS-CoV-2, the virus responsible for COVID-19, investigations have explored the potential of limonene and limonene-containing essential oils as antiviral agents. Molecular docking studies have suggested that limonene may interact with key viral and host proteins involved in SARS-CoV-2 entry, such as the spike protein and ACE2. mdpi.commdpi.com Some research indicates that limonene may be effective in reducing the epithelial expression of ACE2 and potentially reducing the mRNA levels of TMPRSS2, both of which are involved in viral entry. namikkemalmedj.com

However, in vitro studies using pseudotyped viruses with the SARS-CoV-2 spike glycoprotein (B1211001) have shown varying results, with some studies not observing significant inhibitory activity for limonene against viral entry. mdpi.comfrontiersin.org Other in vitro studies using SARS-CoV-2 infected Vero E6 cells reported a low selectivity index for limonene against viral replication. mdpi.com

Further research is needed to fully elucidate the mechanisms of this compound's antiviral action and to confirm its efficacy in vivo against these and other viruses.

Antidiabetic and Hypoglycaemic Activity

The potential antidiabetic and hypoglycaemic activities of this compound have been explored in several studies, primarily using in vivo models of diabetes. dovepress.comnih.govnih.gov

Research in streptozotocin-induced diabetic rats has indicated that oral administration of limonene can lead to a significant reduction in plasma glucose and HbA1c levels. dovepress.comnih.gov These effects were observed at various doses and treatment durations. dovepress.comnih.gov Limonene's antidiabetic effects may be related to its influence on enzymes involved in glucose metabolism. Studies suggest it can decrease the activity of gluconeogenic enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, while inhibiting liver glycogen (B147801) and the activity of the glycolytic enzyme glucokinase in diabetic rats. nih.gov

Furthermore, limonene has been shown to inhibit protein glycation, a process that contributes to the secondary complications of diabetes. nih.govresearchgate.net In vitro studies have demonstrated that limonene can significantly reduce protein glycation by binding to key glycation sites on proteins like Bovine Serum Albumin (BSA). nih.gov

While some studies have reported hypoglycaemic activity in diabetic animal models, other research specifically investigating the hypoglycaemic effect of limonene in healthy and diabetic mice did not observe a significant reduction in blood glucose levels. researchgate.netmedipol.edu.tr However, these studies acknowledged strong anti-inflammatory activity of limonene. researchgate.netmedipol.edu.tr

The antioxidant properties of limonene are also considered to contribute to its potential antidiabetic effects by mitigating oxidative stress associated with diabetes. dovepress.comnih.govimrpress.com Studies have shown that limonene can improve antioxidant enzyme activities and reduce markers of oxidative stress in diabetic rats. dovepress.comimrpress.com

Summary of Antidiabetic Activity Findings:

Study ModelLimonene Dose (Route)DurationKey FindingsCitation
Streptozotocin-induced diabetic rats50, 100, 200 mg/kg BW (oral)45 daysSignificant drop in plasma glucose and HbA1c levels; decreased gluconeogenic enzymes; inhibited liver glycogen and glucokinase activity. dovepress.comnih.gov
Streptozotocin-induced diabetic rats50 mg/kg BW (oral)28 daysRemarkable reduction in DNA damage, glutathione reductase activity, MDA levels; increased glutathione, catalase, superoxide dismutase, and glutathione peroxidase activities. nih.gov
In vitro (BSA protein glycation)50 µM, 100 µM-Inhibited protein glycation (56.3% at 50 µM, 85.61% at 100 µM). nih.govresearchgate.net
Healthy and diabetic mice0.15, 0.30, 0.60 mL/kg (intraperitoneal)-No hypoglycaemic activity observed. researchgate.netmedipol.edu.tr

Summary of Gastroprotective and Wound Healing Findings:

Study ModelLimonene ApplicationObserved EffectsCitation
Ethanol-induced gastric ulcers (rats)OralMarked protection of gastric mucosa; increased mucus production; increased HSP-70; increased VIP; reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); increased IL-10; modulated oxidative stress. nih.govmdpi.comresearchgate.net
NSAID-induced gastric ulcers (rats)OralGastroprotective effects observed. nih.govmdpi.com
Excisional cutaneous wound (rats)TopicalImproved wound contraction and re-epithelialization; anti-inflammatory and antimicrobial effects; potential activation of MMP-2 and -9; antioxidant effects. dovepress.comnih.govtandfonline.com

Ecological and Environmental Impact Research of R + Limonene

Atmospheric Chemistry and Photochemical Reactions

When released into the atmosphere, (R)-(+)-Limonene undergoes rapid gas-phase oxidation reactions. nih.govmst.dk These reactions are primarily initiated by key atmospheric oxidants: hydroxyl radicals (OH•), ozone (O₃), and nitrate (B79036) radicals (NO₃•). nih.govmst.dkresearchgate.net

Reactions with Hydroxyl Radicals, Ozone, and Nitrate Radicals

The reactions of this compound with OH•, O₃, and NO₃• are significant removal mechanisms from the atmosphere. nih.govmst.dkiscientific.org These reactions proceed at different rates, influencing the atmospheric lifetime of this compound.

Atmospheric Reaction Half-Lives of this compound

OxidantEstimated Half-LifeReference
Hydroxyl Radicals2.3 - 2.6 hours nih.govmst.dk
Ozone25 - 26 minutes mst.dk
Nitrate Radicals3.1 minutes mst.dk

The reaction with ozone is particularly rapid due to the presence of carbon-carbon double bonds in the limonene (B3431351) structure, which are susceptible to ozonolysis. sci-hub.seiscientific.orghurstscientific.com.au Theoretical studies suggest that the addition of O₃ to the endocyclic double bond is faster than to the exocyclic double bond. sci-hub.se The reaction with nitrate radicals is also very fast, especially during nighttime when NO₃• concentrations are higher. mst.dk

Contribution to Aerosol and Photochemical Smog Formation

The oxidation of this compound contributes to the formation of secondary organic aerosols (SOA) and photochemical smog. nih.govhurstscientific.com.aubarnes.com.auscbt.com The gas-phase reactions with OH•, O₃, and NO₃• produce semi-volatile and non-volatile compounds that can condense onto existing particulate matter or nucleate to form new particles, contributing to aerosol mass. iscientific.org The formation of SOA from limonene oxidation has important implications for indoor air quality as well. sci-hub.se

The impact on ozone concentrations can vary; terpenes like limonene may decrease ozone when nitrogen oxide levels are low, but in polluted air with high nitrogen oxide concentrations, they can lead to an increase in ozone, contributing to photochemical smog. hurstscientific.com.aubarnes.com.auscbt.com

Formation of Oxidation Products (e.g., Formaldehyde, Organic Peroxides)

The atmospheric oxidation of this compound yields a variety of products. mst.dk These include carbonyl compounds such as formaldehyde, acetaldehyde, and acetone, as well as organic acids like formic acid. researchgate.netiscientific.org Other significant oxidation products include 4-acetyl-1-methylcyclohexene (AMCH) and 3-isopropenyl-6-oxo-heptanal (IPOH). researchgate.net

Ozonolysis of this compound, even in the absence of light, can form 4-acetyl-1-methylcyclohexene and formaldehyde. iscientific.org The reaction with hydroxyl radicals can produce compounds like 4-acetyl-1-methylcyclohexane, ketoaldehyde, formaldehyde, 3-oxobutanal, and C₁₀ dicarbonyls. nih.gov

Organic peroxides and hydroperoxides are also formed during the oxidation of this compound, particularly upon exposure to air and light. hurstscientific.com.aubarnes.com.aunih.gov These oxidation products can be more irritating or have different biological effects compared to the parent compound. nih.govnih.gov

Selected Oxidation Products of this compound

Product NameFormation Pathway(s)Reference
FormaldehydeReactions with O₃, OH• researchgate.netiscientific.orgnih.gov
AcetaldehydeReactions with Nitrogen Oxides/Oxygen iscientific.org
AcetoneReactions with Nitrogen Oxides/Oxygen iscientific.org
Formic AcidReactions with Nitrogen Oxides/Oxygen iscientific.org
4-Acetyl-1-methylcyclohexeneReactions with O₃, OH• researchgate.netiscientific.orgnih.gov
3-Isopropenyl-6-oxo-heptanalReactions with O₃, OH• researchgate.net
Organic PeroxidesAutooxidation (air and light) hurstscientific.com.aubarnes.com.aunih.gov
Limonene HydroperoxidesAir Oxidation mst.dknih.gov
CarvoneAir Oxidation, Microbial Transformation mst.dknih.govresearchgate.net
Limonene OxideAir Oxidation mst.dknih.gov
CarveolAir Oxidation mst.dk

Environmental Fate and Distribution

The environmental fate and distribution of this compound are influenced by its physical and chemical properties, as well as biological and environmental processes.

Mobility in Soil and Aquatic Environments

If released into soil, this compound is expected to exhibit low to slight mobility. mst.dkcoleparmer.comlebermuth.com This is supported by an estimated Koc value of 1120, suggesting it is expected to have very low mobility in soil based on a classification scheme. nih.gov Adsorption to soil is expected to reduce its mobility and attenuate its volatilization rate from both dry and moist soil surfaces. mst.dknih.gov

In aquatic environments, this compound is expected to rapidly volatilize from water to the atmosphere due to its Henry's Law constant. mst.dknih.govsci-hub.se Estimated volatilization half-lives for a model river and model lake are 3.5 hours and 4.6 days, respectively. nih.gov It may also adsorb significantly to sediment and suspended organic matter in water, which can affect its volatilization rate. mst.dknih.govsci-hub.se An estimated Bioconcentration Factor (BCF) of 480 suggests a high potential for bioconcentration in aquatic organisms. nih.govsci-hub.se

Biodegradation under Aerobic and Anaerobic Conditions

Biodegradation is considered an important environmental fate process for this compound in both soil and water. nih.govsci-hub.se It is readily biodegradable under aerobic conditions. scbt.comsci-hub.se Studies have shown significant degradation (41-98%) under aerobic conditions in standard tests. scbt.com In a test simulating aerobic sewage treatment, limonene disappeared almost completely (>93.8%) within 14 days. scbt.com

Microorganisms, including bacteria and fungi, have the capability to transform monoterpenes like limonene, using them as a carbon and energy source, particularly at low concentrations. researchgate.netnih.gov Aerobic biodegradation pathways for limonene in microorganisms include oxidation at the primary methyl group, epoxidation of the ring double bond, and oxidation at other ring positions. nih.gov

While aerobic biodegradation is well-documented, studies have also evaluated the anaerobic degradation of monoterpenes. researchgate.netuva.nl Specific microorganisms, such as Castellaniella defragrans, have shown the ability to degrade limonene under oxygen-independent conditions through specific metabolic pathways. nih.gov

Biodegradation of this compound

ConditionDegradation Extent (Example)Timeframe (Example)Reference
Aerobic41-98% degradation14 days scbt.com
Aerobic>93.8% disappearance14 days scbt.com
AnaerobicEvaluated in studiesNot specified researchgate.netuva.nl

Ecotoxicity Studies in Aquatic and Terrestrial Organisms

Ecotoxicity studies have investigated the potential effects of this compound on various aquatic and terrestrial organisms to understand its environmental impact. Research indicates varying levels of toxicity depending on the organism and exposure route.

In the aquatic environment, this compound exhibits high acute toxicity to fish and Daphnia. who.intnih.gov While concentrations in surface waters are generally significantly lower than acute toxicity levels, suggesting a low risk for acute effects under normal conditions, studies on chronic effects have been historically limited. who.intinchem.org More recent studies have provided some chronic toxicity data for aquatic species. ifeat.orgsigmaaldrich.com

Acute toxicity values for aquatic organisms include:

OrganismEndpointValue (mg/L)Exposure TimeReference
Daphnia magna48-h EC500.448 hours who.int
Daphnia magna48-h EC500.3648 hours europa.eu
Daphnia magna48-h LC500.57748 hours inchem.org
Daphnia magna48-h EC500.42148 hours inchem.org
Daphnia magnaEC500.30748 hours sigmaaldrich.com
Fish (Pimephales promelas)96-h LC500.7196 hours europa.eu
Fish (Pimephales promelas)LC500.7296 hours regulations.gov
Fish (Pimephales promelas)EC500.68896 hours regulations.gov
Green Algae (Selenastrum capricornutum)96-h NOEC4.096 hours inchem.org
Green Algae (Pseudokirchneriella subcapitata)72-h ErC500.3272 hours ifeat.orgsigmaaldrich.com
Green Algae (Pseudokirchneriella subcapitata)72-h EC100.17472 hours ifeat.orgsigmaaldrich.com

Chronic toxicity studies have also been conducted:

OrganismEndpointValue (mg/L)Exposure TimeReference
Daphnia magna21-d NOEC0.2721 days europa.eu
Daphnia magna21-d NOEC0.0821 days sigmaaldrich.com
Daphnia magna21-d EC100.15321 days ifeat.org
Fish (Pimephales promelas)NOEC growth0.059Chronic ifeat.org
Fish (Pimephales promelas)NOEC hatching0.37Chronic ifeat.org
Fish (Pimephales promelas)NOEC behavior0.19Chronic ifeat.org
Fish (Pimephales promelas)EC10 survival0.32Chronic ifeat.org

In the terrestrial environment, this compound generally exhibits moderate acute toxicity in insects and mites. who.intindustrialchemicals.gov.au However, high acute toxicity has been observed in earthworms (Eisenia foetida Savigny), with an LC50 of 6.0 ppm (equivalent to mg/kg). who.intindustrialchemicals.gov.au Terrestrial organisms are primarily exposed to limonene via the air. who.intinchem.org Studies using vapor exposure have shown effects on insects at parts per million levels. who.intinchem.org

This compound also demonstrates herbicidal potential towards plants, particularly through vapor exposure. regulations.govresearchgate.net Exposure of Arabidopsis plants to limonene vapor has been shown to cause wilting and eventual plant death in a time- and concentration-dependent manner. researchgate.net This herbicidal activity is attributed to this compound acting as a non-systemic, contact herbicide that damages the waxy cuticle of plants, leading to desiccation. regulations.gov

While limonene is expected to have low mobility in soil and bind strongly to sediment in aquatic environments, biodegradation occurs under aerobic conditions. who.intinchem.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing (R)-(+)-limonene purity and enantiomeric excess in natural product extracts?

  • Methodology :

  • Gas Chromatography (GC) with chiral columns (e.g., β-cyclodextrin-based stationary phases) is widely used to resolve enantiomers .
  • HPLC with polarimetric detection can quantify enantiomeric ratios, validated against certified reference standards (e.g., ≥93% purity ).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR) distinguishes diastereomers via coupling constants in chiral derivatives .
    • Data Interpretation : Purity thresholds (e.g., ≥95%) must align with analytical uncertainty margins (standard deviations <5% ).

Q. How can researchers design experiments to isolate this compound from citrus peels while minimizing degradation?

  • Experimental Design :

  • Cold-pressing extraction preserves volatile terpenes by avoiding thermal degradation .
  • Solvent selection : Use non-polar solvents (e.g., hexane) for higher yield, but validate residual solvent levels via GC-MS .
  • Stability testing : Monitor limonene oxidation under varying pH, temperature, and light exposure using UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported antioxidant synergism and antagonism with other compounds?

  • Methodology :

  • Three-level factorial design to test interactions between limonene (0–4 mM), eugenol (0–1 mM), thymol (0–1.5 mM), and sesamol (0–1.5 mM) .
  • Response surface modeling quantifies synergistic/antagonistic effects on radical scavenging (e.g., DPPH assay) .
    • Data Contradiction Analysis :
  • Variability in solvent polarity (e.g., ethanol vs. DMSO) alters compound interactions; replicate experiments under standardized conditions .

Q. How can asymmetric organocatalysis leverage this compound enantiomers for chiral drug synthesis?

  • Methodology :

  • Chiral resolution : Use this compound oxide as a stereoselective catalyst in Diels-Alder reactions .
  • NIR-VCD spectroscopy validates enantiomeric excess (>99%) via C-H vibrational transitions in a 10 mm pathlength cell .
    • Case Study : Synthesis of perillic acid (anticancer agent) via Yarrowia lipolytica biotransformation, optimizing pH (5.0–7.0), temperature (25–35°C), and substrate concentration (10–50 g/L) .

Q. What environmental factors influence this compound variability in plant essential oils, and how can this be statistically modeled?

  • Methodology :

  • Multivariate regression correlates limonene content with latitude (r = -0.526), elevation (r = -0.505), and soil pH (r = -0.444) .
  • Geographic Information Systems (GIS) map terpene biosynthesis hotspots under abiotic stress conditions .

Ethical and Reproducibility Considerations

  • Data transparency : Publish raw GC/MS chromatograms and NMR spectra in supplementary materials to enable replication .
  • Ethical sourcing : Certify plant material origin to comply with Nagoya Protocol guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.